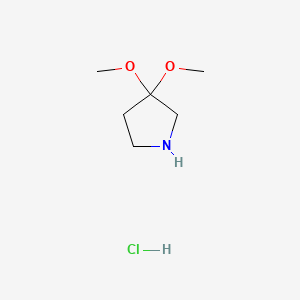

3,3-Dimethoxypyrrolidine hydrochloride

説明

Chemical Identity and Structural Characteristics

Systematic Nomenclature and CAS Registry Information

3,3-Dimethylpyrrolidine hydrochloride is systematically named as pyrrolidine, 3,3-dimethyl-, hydrochloride (1:1) . Its CAS Registry Number is 792915-20-9 , and it is also referred to as 3,3-dimethylpyrrolidine HCl or 3,3-dimethylpyrrolidine hydrochloride . The compound belongs to the pyrrolidine class of heterocyclic amines, where a five-membered nitrogen-containing ring is substituted with two methyl groups at the 3-position.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,3-Dimethylpyrrolidine hydrochloride | |

| CAS Registry Number | 792915-20-9 | |

| SMILES | C1CNCC1(C)C.Cl | |

| InChIKey | PVDSQZKZYULVPR-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula of 3,3-dimethylpyrrolidine hydrochloride is C₆H₁₄ClN , with a molecular weight of 135.635 g/mol . This derives from the parent compound, 3,3-dimethylpyrrolidine (C₆H₁₃N, MW = 99.174 g/mol), which forms a 1:1 salt with hydrochloric acid (HCl).

Breakdown of Molecular Weight:

Stereochemical Configuration and Conformational Studies

3,3-Dimethylpyrrolidine hydrochloride exhibits no stereoisomerism due to its symmetric structure. The two methyl groups occupy adjacent positions on the same carbon atom (C3), eliminating the possibility of stereocenters or geometric isomerism.

Conformational Analysis

The pyrrolidine ring typically adopts a chair-like conformation in solution, but the steric strain introduced by the two methyl groups may favor alternative conformations, such as a boat or twist-boat structure. However, experimental data (e.g., X-ray crystallography or NMR studies) for this specific compound are limited in public databases.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

3,3-Dimethylpyrrolidine hydrochloride shares structural similarities with other pyrrolidine derivatives, differing primarily in substituent placement and salt formation. Below is a comparative analysis:

Key Differences:

- Substituent Position : In 3,3-dimethylpyrrolidine HCl, methyl groups are at C3, whereas 2,3-dimethylpyridine has methyl groups at C2 and C3.

- Heterocycle Type : Pyrrolidine (5-membered saturated nitrogen ring) vs. pyridine (6-membered aromatic nitrogen ring).

- Salt Formation : 3,3-Dimethylpyrrolidine HCl contains a hydrochloride counterion, whereas 2,3-dimethylpyridine is a free base.

特性

IUPAC Name |

3,3-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCVNDMADGVVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of 5,5-Dimethyl-2-pyrrolidone to 3,3-Dimethylpyrrolidine Derivatives

One common precursor approach involves reducing 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF). This reduction is carried out under reflux conditions for several hours to convert the lactam to the corresponding amine (3,3-dimethylpyrrolidine), which can be further functionalized to introduce methoxy groups.

- Reaction conditions:

- Solvent: Dry tetrahydrofuran

- Reducing agent: Lithium aluminum hydride

- Temperature: Reflux

- Work-up: Addition of ether and ethyl acetate to extract the product

This method is scalable for industrial production, enabling high yields and purity through continuous extraction and distillation techniques.

Multi-Step Functionalization via Pyrrolidine Intermediates

Alternative synthetic routes involve multi-step reactions starting from compounds like ethyl isobutyrate, which is converted into 4-chloro-2,2-dimethylbutanal. This aldehyde then undergoes sequential reactions with sodium bisulfite, primary amines, and potassium cyanide in aqueous media to yield 1-alkyl- or 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. These intermediates can be hydrolyzed and further transformed to introduce methoxy groups at the 3-position, followed by salt formation with hydrochloric acid.

Use of Mitsunobu Reaction for Stereoselective Functionalization

A related approach, although developed for 3-hydroxypyrrolidine derivatives, utilizes the Mitsunobu reaction to invert stereochemistry and introduce ester groups at the 3-position, which can be hydrolyzed to alcohols and subsequently converted to methoxy groups. This involves:

- Starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

- Reaction with benzoic acid in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) under controlled temperature (-10°C to 5°C).

- Hydrolysis of the ester intermediate to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

- Further functional group manipulation to introduce methoxy groups.

The reaction parameters are finely tuned for optimal yield:

| Parameter | Range/Value | Optimal Condition |

|---|---|---|

| Molar ratio (substrate:acid:PPh3:DIAD) | 1:1–1.5:1–1.5:1–1.5 | 1:1.3:1.3:1.3 |

| Temperature for DIAD addition | -10°C to 5°C | -5°C |

| Reaction temperature | Room temperature | Room temperature |

| Reaction time | 2–24 hours | 12–14 hours |

| Acid choice | Acetic acid, p-nitrobenzoic acid, benzoic acid | Benzoic acid preferred |

| Solvent choice | THF, ether, dichloromethane, toluene, ethyl acetate, acetonitrile, DMF or mixtures | THF, dichloromethane, toluene preferred |

This method emphasizes stereochemical control and is suitable for industrial scale-up due to its reproducibility and high yield.

Purification and Salt Formation

After synthesis of the 3,3-dimethoxypyrrolidine intermediate, the compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This step improves the compound's stability and facilitates isolation as a crystalline solid.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of 5,5-dimethyl-2-pyrrolidone | 5,5-Dimethyl-2-pyrrolidone | LiAlH4, dry THF, reflux | Straightforward, scalable industrially | Requires handling of pyrophoric LiAlH4 |

| Multi-step synthesis from ethyl isobutyrate | Ethyl isobutyrate → 4-chloro-2,2-dimethylbutanal | NaHSO3, primary amine, KCN, aqueous media | Versatile for derivatives | Multi-step, longer synthesis time |

| Mitsunobu reaction-based stereoselective synthesis | (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | PPh3, DIAD, benzoic acid, THF, controlled temp | High stereoselectivity, good yield | Requires careful temperature control |

Research Findings and Industrial Relevance

- The Mitsunobu reaction approach provides a stereoselective route to 3-substituted pyrrolidines, which is valuable for producing enantiomerically pure compounds such as this compound.

- Reduction of lactams like 5,5-dimethyl-2-pyrrolidone remains the most direct and industrially feasible method for producing the parent pyrrolidine ring with 3,3-dimethyl substitution.

- Multi-step syntheses allow for structural diversification and functional group introduction but are less favored for large-scale production due to complexity.

- Purification by salt formation with hydrochloric acid ensures compound stability and facilitates handling in pharmaceutical and chemical applications.

化学反応の分析

3,3-Dimethoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

科学的研究の応用

3,3-Dimethoxypyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

Medicine: Research into potential therapeutic applications of pyrrolidine derivatives often involves this compound as a starting material or intermediate.

作用機序

The mechanism of action of 3,3-Dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Methoxypyrrolidine Hydrochloride (CAS 136725-50-3)

- Structure : Single methoxy group at the 3-position.

- Molecular Formula: C₅H₁₁NO·HCl; MW: 153.61 g/mol .

- Comparison: Reduced steric hindrance compared to 3,3-dimethoxy derivatives.

(3R,4R)-3,4-Dimethoxypyrrolidine Hydrochloride

- Structure : Methoxy groups at both 3- and 4-positions.

- Molecular Formula: C₆H₁₃NO₂·HCl; MW: 195.69 g/mol .

- Comparison :

3,3-Dimethylpyrrolidine Hydrochloride (CAS 792915-20-9)

Functional Group Replacements

3-Hydroxypyrrolidine Hydrochloride (CAS 104706-47-0)

- Structure : Hydroxyl (-OH) group at the 3-position.

- Molecular Formula: C₄H₉NO·HCl; MW: 139.58 g/mol .

- Prone to oxidation, limiting utility in long-term storage or harsh reaction conditions .

3,3-Difluoropyrrolidine Hydrochloride

Extended Alkoxy Chains and Cyclic Modifications

3-(3-Methoxypropoxy)pyrrolidine Hydrochloride (CAS 1220017-87-7)

- Structure : Methoxypropoxy side chain at the 3-position.

- Molecular Formula: C₈H₁₈ClNO₂; MW: 195.69 g/mol .

- Comparison: Increased lipophilicity due to the longer alkoxy chain, favoring tissue distribution. Potential for prolonged half-life in pharmacokinetic profiles .

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride (CAS 2060043-42-5)

- Structure : Cyclohexyl-methoxy substituent.

- Molecular Formula: C₁₁H₂₂ClNO₂; MW: 235.75 g/mol .

- Enhanced conformational rigidity may improve selectivity in receptor binding .

生物活性

3,3-Dimethoxypyrrolidine hydrochloride is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two methoxy groups attached to the third carbon. This structural configuration may influence its biological activity by enhancing solubility and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy groups are believed to enhance binding affinity to target sites, potentially leading to modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound has been studied for its potential to inhibit specific enzymes involved in neurotransmission and metabolic processes.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Analgesic Effects: Preliminary studies suggest that it may possess analgesic properties comparable to known analgesics like codeine, although further investigation is required to fully elucidate these effects.

- Neuroprotective Potential: The compound's interaction with acetylcholinesterase (AChE) suggests possible implications for cognitive enhancement and neuroprotection in neurodegenerative diseases.

- Antimicrobial Activity: Some studies have hinted at its effectiveness against certain pathogens, indicating potential applications in treating infections.

Case Studies and Experimental Data

- Analgesic Potency:

-

Neuropharmacological Studies:

- In animal models, the compound demonstrated significant inhibition of AChE activity, leading to increased levels of acetylcholine. This effect was associated with improved cognitive functions in behavioral tests .

- Antimicrobial Testing:

Data Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3,3-Dimethoxypyrrolidine hydrochloride?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or condensation reactions. For example, demonstrates that using SNAr (nucleophilic aromatic substitution) reactions with fluorinated precursors and pyrrolidine derivatives can achieve yields up to 84% under controlled conditions . Key factors include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of nucleophile (e.g., 3,3-dimethoxypyrrolidine) to electrophilic precursors.

- Temperature : Reactions performed at 35–40°C improve kinetics without promoting side reactions .

- Purification : Recrystallization from ethanol-ether mixtures enhances purity, as shown in analogous syntheses .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR (e.g., DMSO-d6 or D2O) identifies substituents on the pyrrolidine ring. For instance, methoxy groups appear as singlets near δ 3.2–3.6 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1730 cm⁻¹) and hydrogen-bonded hydroxyl groups in intermediates .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as applied to structurally similar compounds .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers to prevent degradation; stability exceeds 5 years under these conditions .

- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to avoid environmental contamination, as emphasized in and .

- Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and protective eyewear, following guidelines in and .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in catalytic systems?

- Methodological Answer :

- Steric Effects : The geminal dimethoxy groups create steric hindrance, reducing nucleophilicity at the pyrrolidine nitrogen. Computational modeling (e.g., DFT) can quantify these effects.

- Electronic Effects : Methoxy groups act as electron donors, stabilizing intermediates in reactions like N-alkylation (e.g., bromoacetate coupling, as in ) .

- Experimental Validation : Use kinetic studies under varying temperatures and substituents to isolate steric/electronic contributions .

Q. What strategies mitigate heterogeneity in pharmacological studies involving this compound derivatives?

- Methodological Answer :

- Meta-Analysis Tools : Apply Higgins’ heterogeneity metrics (I² and H statistics) to assess variability across studies. For example, I² >50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by dosage or model systems) .

- Standardized Assays : Adopt USP guidelines ( ) for consistent purity and bioactivity measurements, reducing inter-lab variability .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor via HPLC. shows similar pyrrolidine derivatives degrade <5% over 72 hours at pH 7.4 .

- Mechanistic Insight : Acidic conditions (pH <3) hydrolyze methoxy groups to hydroxyls, confirmed by IR spectral shifts (e.g., loss of C-O-C stretches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。